

(S)-GLPG0974: A Technical Guide to its Discovery and Development

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Compound of Interest

Compound Name: (S)-GLPG0974

CAS No.: 1391076-61-1

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For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the discovery and development history of **(S)-GLPG0974**, a potent and selective antagonist of the Free Fatty Acid Receptor 2 (FFA2), also known as GPR43. The document details the scientific journey from initial hit identification to clinical evaluation, presenting key data in structured tables, outlining experimental methodologies, and visualizing complex biological and operational pathways.

Introduction: Targeting Neutrophil-Driven Inflammation

(S)-GLPG0974 was developed by Galapagos NV as a potential first-in-class oral treatment for chronic inflammatory diseases driven by excessive neutrophil activity. The therapeutic rationale is centered on the inhibition of the Free Fatty Acid Receptor 2 (FFA2), a G-protein coupled receptor (GPCR) that is highly expressed on neutrophils.^[1] Activation of FFA2 by short-chain fatty acids (SCFAs) like acetate, which are produced by gut microbiota, triggers neutrophil activation and chemotaxis, contributing to the inflammatory cascade in diseases such as

ulcerative colitis.[2][3] By antagonizing FFA2, GLPG0974 aims to dampen this neutrophil response and thereby reduce inflammation and tissue damage.[4][5]

Discovery and Preclinical Development

The journey to identify **(S)-GLPG0974** began with a high-throughput screening campaign that led to the discovery of an azetidine chemical series with modest FFA2 antagonist activity.[5] A subsequent multiparametric optimization program was undertaken to improve potency, selectivity, and pharmacokinetic properties.

Lead Optimization and In Vitro Characterization

The lead optimization process involved extensive structure-activity relationship (SAR) studies, which ultimately led to the identification of **(S)-GLPG0974** as the clinical candidate.[5] This compound demonstrated nanomolar potency and high selectivity for human FFA2 over the related FFA3 receptor.[5][6]

Table 1: In Vitro Activity of **(S)-GLPG0974**

Parameter	Value	Reference
FFA2 Antagonism (IC50)	9 nM	[6]
Selectivity	Selective for FFA2 over FFA3	[6]

Preclinical Pharmacology

Preclinical evaluation of **(S)-GLPG0974** focused on its ability to inhibit neutrophil functions in vitro. The compound effectively blocked acetate-induced neutrophil migration and the expression of the activation marker CD11b in human whole blood assays.[5] Due to its specificity for human and monkey FFA2, evaluation in classical rodent models of inflammation was not feasible.[7]

Table 2: Preclinical Pharmacokinetics in Rats

Parameter	Value	Reference
Oral Bioavailability	47%	[1]
Dose Proportionality	Linear increase in plasma exposure with oral dosing (5 and 30 mg/kg)	[1]

Clinical Development

The clinical development program for **(S)-GLPG0974** was designed to assess its safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy volunteers, followed by a proof-of-concept study in patients with ulcerative colitis.

Phase 1 Clinical Trials

Two consecutive Phase 1, randomized, double-blind, placebo-controlled trials were conducted in healthy male subjects. The first was a single ascending dose (SAD) study, and the second was a multiple ascending dose (MAD) study.[2][3]

Table 3: Phase 1 Clinical Trial Design

Study	Design	Population	Doses	Duration	Key Endpoints	Clinical Trial Identifiers	Reference
Single Ascending Dose (SAD)	Randomized, double-blind, placebo-controlled	Healthy male subjects	Single doses up to 250 mg	Single administration	Safety, tolerability, pharmacokinetics, pharmacodynamics (CD11b activation)	NCT01496937	[2][3][8]
Multiple Ascending Dose (MAD)	Randomized, double-blind, placebo-controlled	Healthy male subjects	Multiple daily doses up to 400 mg	14 days	Safety, tolerability, pharmacokinetics, pharmacodynamics (CD11b activation)	NCT01721980	[2][3][8]

The Phase 1 studies demonstrated that **(S)-GLPG0974** was safe and well-tolerated up to a daily dose of 400 mg.[2][3] Pharmacokinetic analysis revealed good and dose-proportional exposure.[2][3] Importantly, a substantial and sustained inhibition of acetate-stimulated neutrophil activation, as measured by the surface expression of the CD11b activated epitope, was observed, confirming target engagement.[2][3]

Phase 2a Proof-of-Concept Study

Following the positive Phase 1 results, a Phase 2a, multicenter, randomized, double-blind, placebo-controlled, proof-of-concept study was initiated to evaluate the efficacy and safety of

(S)-GLPG0974 in patients with mild to moderate ulcerative colitis.[4][8]

Table 4: Phase 2a Clinical Trial Design

Parameter	Details	Reference
Indication	Mild to moderate ulcerative colitis	[4][8]
Dosage	200 mg twice daily	[8]
Treatment Duration	4 weeks	[4]
Primary Endpoints	Efficacy (change in Mayo score), safety, tolerability	[4]
Biomarkers	Fecal calprotectin, myeloperoxidase (MPO) positive cells in colon biopsies	[4]
Clinical Trial Identifier	NCT01829321	[8]

The Phase 2a study showed that **(S)-GLPG0974** was well-tolerated and safe in patients with ulcerative colitis.[4] While the primary clinical endpoints, including changes in the Mayo score, did not show a significant difference between the GLPG0974 and placebo groups after 4 weeks of treatment, a reduction in biomarkers of neutrophil activation was observed.[4] Specifically, fecal calprotectin levels were reduced in the GLPG0974 group compared to an increase in the placebo group, and a similar trend was seen for myeloperoxidase-positive cells in colon biopsies, suggesting a biological effect of FFA2 antagonism on neutrophil influx into the gut.[4]

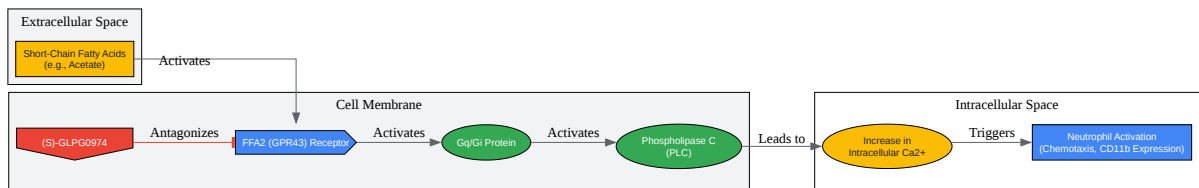
Table 5: Biomarker Results from Phase 2a Study in Ulcerative Colitis

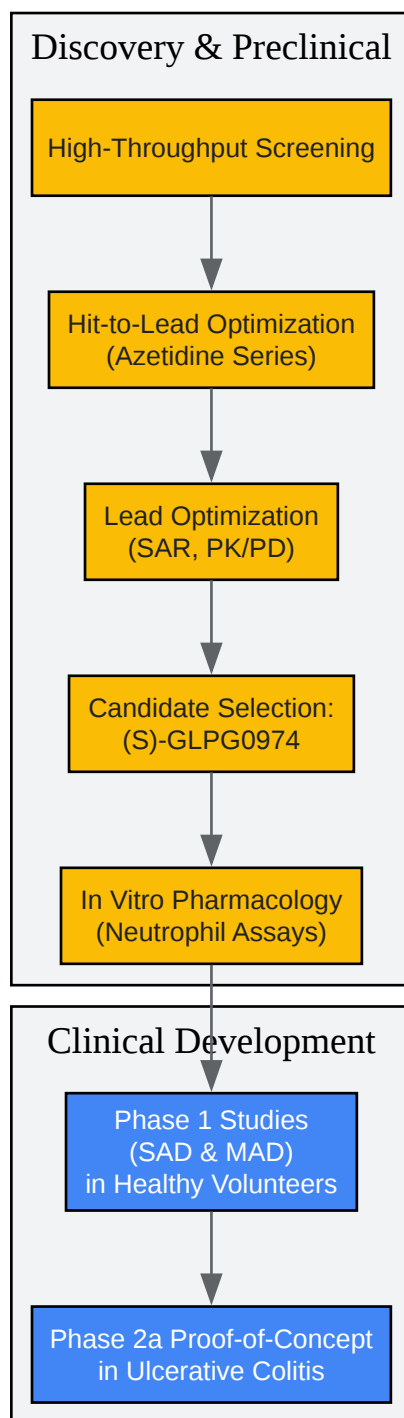
Biomarker	(S)-GLPG0974 (200 mg b.i.d.)	Placebo	Reference
Fecal Calprotectin (median % change from baseline)	-30%	+24%	[4]
Myeloperoxidase (MPO) Positive Cells	Reduction observed	-	[4]

Signaling Pathways and Experimental Workflows

FFA2 Signaling in Neutrophils

Activation of FFA2 by short-chain fatty acids in neutrophils leads to the activation of G-proteins, primarily Gq and Gi. This initiates a downstream signaling cascade involving phospholipase C (PLC) activation, leading to an increase in intracellular calcium concentration ($[Ca^{2+}]_i$). This calcium flux is a key event in triggering neutrophil chemotaxis and the expression of activation markers like CD11b.





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